molecular formula C6H5NO2 B583818 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) CAS No. 155121-80-5

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)

Katalognummer: B583818
CAS-Nummer: 155121-80-5
Molekulargewicht: 123.111
InChI-Schlüssel: HEQOPMKIMNBOKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI): is a complex heterocyclic compound known for its unique structural features It contains an oxirene ring fused with a pyrrolo and oxazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the oxirene, pyrrolo, and oxazole rings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirene derivatives, while reduction may produce reduced forms of the pyrrolo or oxazole rings.

Wissenschaftliche Forschungsanwendungen

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)
  • 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]thiazole
  • 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]imidazole

Comparison: Compared to similar compounds, 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is unique due to its specific ring structure and the presence of both oxirene and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

155121-80-5

Molekularformel

C6H5NO2

Molekulargewicht

123.111

InChI

InChI=1S/C6H5NO2/c1-5-6(9-5)4-2-8-3-7(1)4/h1H,2-3H2

InChI-Schlüssel

HEQOPMKIMNBOKP-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CN2CO1)O3

Synonyme

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.